molecular formula C11H13N3OS B1493312 (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine CAS No. 2097959-89-0

(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine

Cat. No.: B1493312
CAS No.: 2097959-89-0
M. Wt: 235.31 g/mol
InChI Key: UMLFMQLVXMMRIE-UHFFFAOYSA-N
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Description

(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular processes. For instance, this compound has been observed to inhibit certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to impact the MAPK/ERK signaling pathway, leading to changes in gene expression that affect cell proliferation and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can affect its efficacy and potency. In in vitro studies, the stability of this compound was found to be influenced by factors such as pH and temperature. Long-term exposure to this compound has also been shown to result in changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments. The localization of this compound within the mitochondria has been associated with its effects on cellular respiration and apoptosis .

Properties

IUPAC Name

(6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-5-8-4-9-7-15-10(6-14(9)13-8)11-2-1-3-16-11/h1-4,10H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFMQLVXMMRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 2
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 3
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 4
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 5
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Reactant of Route 6
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.